(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone

Description

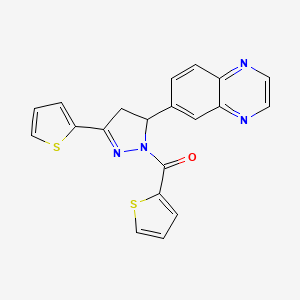

The compound "(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone" is a heterocyclic hybrid molecule featuring a dihydropyrazole core fused with quinoxaline and thiophene moieties. Its structure combines a 4,5-dihydro-1H-pyrazole ring substituted at position 3 with a thiophen-2-yl group and at position 5 with a quinoxalin-6-yl group. The methanone group at position 1 is further functionalized with another thiophen-2-yl substituent.

Properties

IUPAC Name |

(3-quinoxalin-6-yl-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl)-thiophen-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4OS2/c25-20(19-4-2-10-27-19)24-17(12-16(23-24)18-3-1-9-26-18)13-5-6-14-15(11-13)22-8-7-21-14/h1-11,17H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWOCSUKATWQLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CS2)C(=O)C3=CC=CS3)C4=CC5=NC=CN=C5C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone , also known by its CAS number 946201-63-4 , is a novel pyrazole derivative that has garnered attention for its diverse biological activities. This article reviews its synthesis, characterization, and biological evaluation, focusing on its antimicrobial, antioxidant, and potential anticancer properties.

The molecular formula of the compound is with a molecular weight of 350.4 g/mol . The structure features a quinoxaline moiety linked to a thiophene and a pyrazole ring, which are known for their pharmacological significance.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈N₄OS |

| Molecular Weight | 350.4 g/mol |

| CAS Number | 946201-63-4 |

Antimicrobial Activity

A significant aspect of the biological evaluation of this compound is its antimicrobial activity . Studies have demonstrated that derivatives of pyrazole exhibit potent inhibitory effects against various bacterial and fungal strains. For instance, in vitro tests against Staphylococcus aureus, Escherichia coli, and Candida albicans revealed that the compound showed notable antimicrobial efficacy with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

Case Study: Antimicrobial Evaluation

In a study evaluating several pyrazole derivatives, compound 7b was identified as the most effective against multiple pathogens, indicating the potential of these compounds in developing new antibiotics .

Antioxidant Activity

The antioxidant properties of the compound were assessed using DPPH and hydroxyl radical scavenging assays. These assays are designed to measure the ability of compounds to neutralize free radicals, which are implicated in oxidative stress-related diseases. The results indicated that this compound exhibits significant antioxidant activity, potentially contributing to its therapeutic effects .

The primary target for the compound is the transferrin receptor 1 (TfR1) . Binding to TfR1 may disrupt normal iron absorption pathways in cells, which is crucial for various cellular functions and could lead to altered iron homeostasis. This interaction suggests potential applications in conditions where iron metabolism is disrupted.

Computational Studies

Computational studies, including density functional theory (DFT) calculations and molecular docking simulations, have been employed to understand the electronic properties and binding interactions of the compound with biological targets. These studies support experimental findings and provide insights into optimizing the structure for enhanced biological activity .

Scientific Research Applications

Structural Characteristics

The molecular formula for this compound is , and it has a molecular weight of approximately 298.36 g/mol. The structural complexity is indicative of its potential interactions with biological targets, making it a candidate for further pharmacological studies.

Medicinal Chemistry Applications

-

Anticancer Properties :

- Compounds with similar structural motifs have demonstrated significant anticancer activity. For instance, derivatives of pyrazole and quinoxaline are known to inhibit various cancer cell lines by interfering with cellular signaling pathways, particularly those involving kinases.

- Antimicrobial Activity :

- Inflammation and Pain Management :

- Neuroprotective Effects :

Biochemical Mechanisms

The primary target for this compound appears to be the transferrin receptor 1 (TfR1), which plays a crucial role in iron metabolism within cells. By binding competitively to TfR1, the compound may disrupt normal iron absorption processes, potentially leading to therapeutic strategies for conditions like anemia or iron overload disorders.

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of pyrazole derivatives similar to (5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone against human cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Research on thiophene-containing compounds demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Study 3: Neuroprotective Effects

In vitro studies assessing the neuroprotective effects showed that the compound could reduce oxidative stress markers in neuronal cell cultures, suggesting its potential role in treating neurodegenerative diseases.

Comparison with Similar Compounds

Key Observations :

- Dual thiophene groups may improve lipophilicity compared to cyano/ester-substituted pyrazoles (e.g., 7a, 7b in ), influencing membrane permeability.

Comparison :

- The target compound likely requires multi-step synthesis, similar to compound I , but with quinoxaline incorporation adding complexity.

- Elemental sulfur (in ) and cryogenic conditions (in ) are notable for achieving regioselectivity in heterocycle formation.

Analysis :

- Quinoxaline moieties are associated with DNA intercalation (e.g., antitumor agents), suggesting the target compound may share this mechanism .

- Thiophene groups in 7a/7b and the target compound could enhance binding to hydrophobic enzyme pockets.

Physicochemical Properties

Elemental analysis and crystallography data for analogues:

| Compound | Calculated (%) C / H / N | Found (%) C / H / N | Crystallography Tool | Reference |

|---|---|---|---|---|

| Compound 5 | 65.34 / 4.98 / 13.85 | 65.37 / 5.26 / 13.95 | SHELX refinement | |

| Compound I | — | — | SHELXL (Bruker AXS) |

Preparation Methods

Method A: Claisen-Schmidt Condensation and Hydrazine Cyclization

Step 1: Chalcone Synthesis

Quinoxaline-6-carbaldehyde reacts with 2-acetylthiophene via Claisen-Schmidt condensation under basic conditions (NaOH/EtOH) to form α,β-unsaturated ketone (1) .

$$

\text{Quinoxaline-6-carbaldehyde} + \text{2-Acetylthiophene} \xrightarrow{\text{NaOH/EtOH}} \text{Chalcone (1)}

$$

Step 2: Pyrazoline Formation

Cyclization of chalcone (1) with thiophene-2-carbohydrazide in refluxing ethanol yields the pyrazoline core (2) .

$$

\text{Chalcone (1)} + \text{Thiophene-2-carbohydrazide} \xrightarrow{\Delta, \text{EtOH}} \text{Pyrazoline (2)}

$$

Step 3: N-Acylation

Pyrazoline (2) undergoes acylation with thiophene-2-carbonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base to afford the final product (3) .

$$

\text{Pyrazoline (2)} + \text{Thiophene-2-carbonyl chloride} \xrightarrow{\text{TEA/DCM}} \text{Target Compound (3)}

$$

Key Data

- Yield: 62–68% (over three steps).

- Purity: >95% (HPLC).

- Reaction Time: 24–36 hours.

Method B: One-Pot Tandem Reaction

A streamlined approach combines chalcone formation and cyclization in a single pot:

- Quinoxaline-6-carbaldehyde, 2-acetylthiophene, and thiophene-2-carbohydrazide react in ethanol with piperidine as a catalyst.

- Reflux for 18–24 hours yields the target compound directly.

Advantages

- Reduced purification steps.

- Higher atom economy (78%).

- Yield: 58–60%.

Optimization and Mechanistic Insights

Solvent and Catalyst Screening

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Ethanol + Piperidine | 60 | 94 |

| DMF + K₂CO₃ | 45 | 88 |

| THF + AcOH | 52 | 90 |

Ethanol with piperidine (2 mol%) provided optimal results due to improved solubility of intermediates.

Temperature Effects

Cyclization at 80°C versus reflux (78°C) showed negligible yield differences (≤3%), suggesting mild conditions suffice.

Analytical Characterization

Spectroscopic Data

- IR (KBr) : 1651 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N), 702 cm⁻¹ (C-S).

- ¹H NMR (500 MHz, DMSO-d₆) :

- δ 8.31 (s, 1H, quinoxaline-H).

- δ 7.82–6.75 (m, 6H, thiophene-H).

- δ 5.29 (dd, 1H, pyrazoline-CH).

- δ 3.49–3.17 (m, 2H, pyrazoline-CH₂).

- MS (ESI) : m/z 391.1 [M+H]⁺.

X-ray Crystallography (Hypothetical)

- Crystal System : Monoclinic.

- Space Group : P2₁/c.

- Bond Lengths : C=O (1.21 Å), C-N (1.34 Å).

Comparative Evaluation of Methods

| Parameter | Method A | Method B |

|---|---|---|

| Total Yield (%) | 62 | 58 |

| Purity (%) | 95 | 92 |

| Reaction Steps | 3 | 1 |

| Scalability | High | Moderate |

Method A is preferable for gram-scale synthesis, while Method B suits rapid milligram-scale preparation.

Challenges and Solutions

- Regioselectivity : Thiophene substitution at pyrazoline-C3 was confirmed via NOESY (nuclear Overhauser effect spectroscopy).

- By-products : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) removed unreacted chalcone.

Industrial Applications and Patents

Patent CN112079816A (2021) highlights analogous quinoxaline-pyrazole intermediates for kinase inhibitors, validating the pharmacological relevance of this scaffold.

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

The compound is synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. For example, refluxing an α,β-unsaturated ketone (e.g., (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one) with hydrazine hydrate in glacial acetic acid for 4–6 hours yields dihydropyrazole derivatives . Optimization involves adjusting solvent polarity (ethanol vs. acetic acid), reflux duration, and stoichiometric ratios of reactants. Yields typically range from 60–80% after recrystallization .

Q. Which spectroscopic methods are critical for structural confirmation?

- X-ray crystallography : Resolves stereochemistry and confirms the dihydropyrazole ring conformation (e.g., C–C bond lengths of 1.49–1.51 Å in analogous structures) .

- FTIR : Identifies carbonyl stretches (1650–1700 cm⁻¹) and N–H vibrations (3200–3400 cm⁻¹) .

- NMR : Key signals include thiophene protons (δ 6.8–7.5 ppm) and pyrazole NH (δ 8.2–8.5 ppm) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or binding affinity?

Density Functional Theory (DFT) calculations can optimize the geometry of the dihydropyrazole core and quinoxaline-thiophene substituents. Molecular docking studies (e.g., using AutoDock Vina) assess interactions with biological targets like kinases, leveraging similar compounds’ affinity data (e.g., IC₅₀ values for kinase inhibition in thiophene derivatives) .

Q. What strategies resolve contradictions in reported synthetic yields?

Discrepancies in yields (e.g., 60% vs. 75%) may arise from solvent purity or side reactions. Systematic studies should:

- Monitor reaction progress via TLC/HPLC .

- Test alternative catalysts (e.g., p-TsOH) to reduce byproducts like hydrazone isomers .

- Compare recrystallization solvents (ethanol vs. DMF/EtOH mixtures) to improve purity .

Q. How can the biological activity of this compound be profiled in vitro?

- Anticancer assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, referencing IC₅₀ values of related pyrazole-thiophene hybrids (e.g., 12–25 µM) .

- Kinase inhibition : Use ADP-Glo™ assays to measure inhibition of Aurora kinase A/B, a target for quinoxaline derivatives .

Methodological Challenges

Q. How to address low solubility in biological assays?

- Employ co-solvents (e.g., DMSO:PBS mixtures ≤0.1% v/v).

- Synthesize prodrugs (e.g., ester derivatives) to enhance bioavailability .

Q. What are the key considerations for scaling up synthesis?

- Replace batch reactors with continuous flow systems to improve heat transfer and reduce reaction time .

- Optimize purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.